N'-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide
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Overview
Description
N’-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide is a complex organic compound with significant applications in biochemical research. This compound is particularly noted for its role in the synthesis of new pharmaceuticals, enzyme inhibitors, and anti-tumor agents .
Preparation Methods
The synthesis of N’-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide involves multiple steps. The process typically begins with the preparation of the intermediate compounds, followed by their sequential reaction under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to ensure the desired product yield .
Chemical Reactions Analysis
N’-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Scientific Research Applications
N’-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of new chemical entities and as a reagent in various chemical reactions.
Biology: It serves as a tool for studying enzyme functions and interactions.
Medicine: It is involved in the development of new pharmaceuticals, particularly enzyme inhibitors and anti-tumor agents.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biochemical effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
N’-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide can be compared with similar compounds such as:
N’-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-glycinamide: This compound lacks the tert-butoxycarbonyl group, which may affect its reactivity and applications.
N’-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide: This compound includes a biotinyl group, which can be used for biotin-streptavidin interactions in biochemical assays.
These comparisons highlight the unique structural features and applications of N’-(13-Chloroacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide.
Properties
IUPAC Name |
tert-butyl N-[2-[3-[2-[2-[3-[(2-chloroacetyl)amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethyl]-N-methylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38ClN3O7/c1-20(2,3)31-19(27)24(4)16-18(26)23-8-6-10-29-12-14-30-13-11-28-9-5-7-22-17(25)15-21/h5-16H2,1-4H3,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQCYJMLROEZNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38ClN3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330190-01-6 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330190-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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